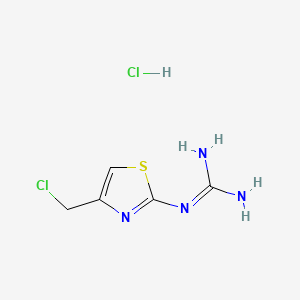

2-Guanidino-4-chloromethylthiazole hydrochloride

Description

Properties

IUPAC Name |

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXWWLGOFMSKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69014-12-6 | |

| Record name | Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69014-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

227.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84545-70-0, 69014-12-6 | |

| Record name | Guanidine, [4-(chloromethyl)-2-thiazolyl]-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84545-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(chloromethyl)-1,3-thiazol-2-yl)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83RK593LL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Biological Activity

2-Guanidino-4-chloromethylthiazole hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a histamine H2 receptor antagonist. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Chemical Formula : C5H8ClN4S

- Molecular Weight : 189.67 g/mol

- CAS Number : 84545-70-0

This compound contains a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Histamine H2 Receptor Antagonism

2-Guanidino-4-chloromethylthiazole hydrochloride has been primarily studied for its role as an antagonist of the histamine H2 receptor. The H2 receptor is crucial in regulating gastric acid secretion and has implications in treating peptic ulcers and gastroesophageal reflux disease (GERD).

The mechanism involves the binding of the compound to the H2 receptor, inhibiting gastric acid secretion through the following pathways:

- G-Protein Coupling : The compound activates G-proteins, leading to a decrease in cyclic AMP (cAMP) levels, which subsequently reduces gastric acid secretion.

- Smooth Muscle Relaxation : By blocking H2 receptors, it induces smooth muscle relaxation, contributing to its therapeutic effects in gastrointestinal disorders.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit antimicrobial properties. For instance, compounds related to 2-Guanidino-4-chloromethylthiazole hydrochloride have shown promising results against various pathogens, including protozoa such as Trypanosoma brucei.

Case Study: Trypanocidal Activity

A study evaluated several thiazole derivatives for their trypanocidal activity. The results demonstrated that certain derivatives exhibited significant activity with IC50 values ranging from 0.42 μM to 0.80 μM, suggesting that structural modifications could enhance efficacy against Trypanosoma brucei .

Antitumor Activity

Thiazole compounds have also been investigated for their anticancer properties. Research indicates that modifications in the thiazole structure can lead to increased cytotoxicity against various cancer cell lines.

Key Findings

- Cytotoxicity : Compounds derived from thiazoles demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor activity .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups and specific substitutions on the phenyl ring significantly enhanced cytotoxic effects .

Summary of Biological Activities

| Activity Type | Efficacy (IC50) | Notes |

|---|---|---|

| Histamine H2 Antagonism | N/A | Reduces gastric acid secretion |

| Trypanocidal | 0.42 - 0.80 μM | Effective against Trypanosoma brucei |

| Antitumor | 1.61 µg/mL | Potent against various cancer cell lines |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Guanidino-4-chloromethylthiazole hydrochloride

- CAS Registry Number : 84545-70-0

- Molecular Formula : C₅H₇ClN₄S·HCl

- Molecular Weight : 227.117 g/mol .

Key Features: This compound is characterized by a thiazole ring substituted with a guanidino group at position 2 and a chloromethyl group at position 2. The hydrochloride salt enhances its stability and solubility. It serves as a critical intermediate in synthesizing pharmaceuticals such as Famotidine, a histamine H₂-receptor antagonist .

Synthesis: Produced via reaction of amidinothiourea with 1,3-dichloroacetone, followed by isolation as the hydrochloride salt. The chloromethyl group facilitates further functionalization, such as substitution reactions with nucleophiles (e.g., 2-aminoethanethiol) to generate derivatives like 2-guanidino-4-[(2-aminoethyl)thiomethyl]thiazole (3.3) .

Comparison with Structurally Similar Compounds

4-Chloromethyl-2-methylthiazole Hydrochloride

| Feature | 2-Guanidino-4-chloromethylthiazole HCl | 4-Chloromethyl-2-methylthiazole HCl |

|---|---|---|

| Substituent at Position 2 | Guanidino (basic, polar) | Methyl (non-polar) |

| Reactivity | High (guanidino enables H-bonding; chloromethyl allows substitution) | Moderate (methyl is inert; chloromethyl reactive) |

| Applications | Pharmaceutical intermediate (e.g., Famotidine) | Likely used in agrochemicals or simpler heterocycles |

Key Difference: The guanidino group in the former enhances pharmacological relevance, while the methyl group in the latter limits bioactivity.

2-Amino-4-(chloromethyl)thiazole Hydrochloride

| Feature | 2-Guanidino-4-chloromethylthiazole HCl | 2-Amino-4-(chloromethyl)thiazole HCl |

|---|---|---|

| Substituent at Position 2 | Guanidino (pKa ~13.5, strongly basic) | Amino (pKa ~9.8, weakly basic) |

| Pharmacological Potential | High (interacts with H₂ receptors) | Limited (less basicity reduces target affinity) |

| Synthetic Utility | Precursor to H₂-receptor ligands | Intermediate for less specialized APIs |

Key Difference: The guanidino group’s stronger basicity and hydrogen-bonding capacity make 2-Guanidino-4-chloromethylthiazole HCl more suitable for receptor-targeted drug design.

2-(1-Pentyl-3-guanidino)-4-(2-methyl-4-imidazolyl)thiazole

| Feature | 2-Guanidino-4-chloromethylthiazole HCl | 2-(1-Pentyl-3-guanidino)-4-imidazolylthiazole |

|---|---|---|

| Substituent Diversity | Simple (chloromethyl) | Complex (pentyl, imidazolyl) |

| Bioactivity | Intermediate for antiulcer drugs | Direct antiulcer activity (higher potency) |

| Synthetic Complexity | Low (two-step synthesis) | High (multi-step functionalization required) |

Key Difference : The addition of imidazolyl and pentyl groups in the latter enhances receptor binding and oral bioavailability, making it a therapeutic agent rather than an intermediate.

4-Amino-2-methyl-5-phenylthiazole Hydrochloride

| Feature | 2-Guanidino-4-chloromethylthiazole HCl | 4-Amino-2-methyl-5-phenylthiazole HCl |

|---|---|---|

| Aromatic Substituents | None | Phenyl (lipophilic, enhances membrane penetration) |

| Applications | API intermediate | Potential CNS or antimicrobial agent |

| Synthetic Flexibility | Chloromethyl allows derivatization | Limited by phenyl’s inertness |

Key Difference: The phenyl group in the latter increases lipophilicity, altering pharmacokinetic profiles compared to the polar guanidino group.

Q & A

Q. What are the established synthetic routes for 2-Guanidino-4-chloromethylthiazole hydrochloride, and what are the critical reaction parameters?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of amidinothiourea with 1,3-dichloroacetone in acetone at room temperature for 24 hours, yielding 2-guanidino-4-chloromethylthiazole hydrochloride (56% yield) .

- Step 2 : Substitution reaction with 2-aminoethanethiol in ethanol under sodium ethoxide catalysis (0°C to RT, 24 hours), achieving 84% yield . Key parameters include strict temperature control, stoichiometric ratios of reactants, and the use of sodium ethoxide to drive the substitution reaction.

Q. How can researchers verify the purity and structural integrity of 2-Guanidino-4-chloromethylthiazole hydrochloride?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via characteristic peaks for the guanidino (-NH-C(NH)-NH2) and chloromethyl (-CH2Cl) groups.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 184.08 g/mol for the hydrochloride salt) .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, S, Cl percentages) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture .

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Refer to Safety Data Sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Discrepancies often arise from:

- Incomplete substitution : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and catalyst loading .

- Impurity carryover : Implement recrystallization (e.g., using ethanol/water mixtures) or column chromatography to isolate the hydrochloride salt .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

Q. What pharmacological applications justify further study of this compound?

- Histamine H2 Receptor Ligands : The compound serves as a precursor for synthesizing subtype-selective ligands, enabling studies on gastric acid secretion and ulcer treatment .

- Famotidine Intermediate : It is a critical intermediate in the synthesis of Famotidine, a histamine H2-receptor antagonist .

- Structure-Activity Relationship (SAR) : Modifications to the thiazole core can enhance binding affinity or metabolic stability .

Q. What analytical challenges arise in characterizing derivatives of 2-Guanidino-4-chloromethylthiazole hydrochloride?

- Chloromethyl reactivity : Side reactions (e.g., hydrolysis or alkylation) during derivatization require quenching with excess NaHCO3 and immediate analysis .

- Salt form interference : The hydrochloride counterion may complicate MS and NMR interpretation; use ion-exchange chromatography for desalting .

Q. How can computational chemistry guide the optimization of this compound for drug discovery?

- Molecular Docking : Predict binding modes with target proteins (e.g., histamine receptors) using software like AutoDock or Schrödinger .

- Quantum Mechanical Calculations : Assess electronic properties (e.g., charge distribution on the guanidino group) to rationalize reactivity .

Methodological Considerations

- Controlled Experiments : Use blocking groups (e.g., phthalimide) to protect reactive sites during functionalization .

- Data Validation : Cross-reference NMR and MS results with synthetic intermediates to confirm reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.